molecular formula C7H11F3N2O2 B1477493 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2089700-60-5

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Cat. No. B1477493
CAS RN: 2089700-60-5
M. Wt: 212.17 g/mol
InChI Key: DHQATBFKURYNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, commonly referred to as 2-Amino-1-propanoic acid (2-APA), is an organic compound that is widely used in laboratory experiments and scientific research. It is a versatile compound that is used in a variety of fields, such as organic synthesis, medicinal chemistry, and biochemistry. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. 2-APA is an important intermediate in the synthesis of a variety of compounds, including amino acids, peptides, and other biologically active compounds.

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound can be used in the synthesis of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Development of New Drugs

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . It’s possible that “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one”, being a complex compound, could be used in the development of new drugs with imidazole as the core structure .

Immunostimulating Applications

Various substituted azetidin-2-one derivatives have been identified as immunostimulating . Given the structural similarity, “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one” could potentially have similar applications .

Antimicrobial Applications

The same substituted azetidin-2-one derivatives mentioned above have also shown antimicrobial properties . This suggests that “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one” could be used in the development of new antimicrobial agents .

Antioxidant Applications

In addition to their immunostimulating and antimicrobial properties, these azetidin-2-one derivatives have demonstrated antioxidant activity . This opens up another potential application for “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one” in the field of antioxidants .

Treatment of Glaucoma

Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist and was authorized for the treatment of glaucoma in adults . Given the complexity of “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one”, it’s possible that it could be used in the development of similar treatments .

properties

IUPAC Name

2-amino-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O2/c1-4(11)5(13)12-2-6(14,3-12)7(8,9)10/h4,14H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQATBFKURYNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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